molecular formula C14H11N5O3 B2738077 1-[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxylic acid CAS No. 1338660-53-9

1-[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxylic acid

Número de catálogo: B2738077
Número CAS: 1338660-53-9
Peso molecular: 297.274
Clave InChI: RWPGPSSIVTWOBM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxylic acid is a useful research compound. Its molecular formula is C14H11N5O3 and its molecular weight is 297.274. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

1-[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxylic acid is a complex organic compound that has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features multiple heterocyclic rings, which contribute to its unique chemical and biological properties. The molecular formula is C19H16N6O3C_{19}H_{16}N_{6}O_{3} with a molecular weight of 376.4 g/mol. Its IUPAC name is 1-[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-(furan-2-ylmethyl)imidazole-4-carboxamide.

PropertyValue
Molecular FormulaC19H16N6O3
Molecular Weight376.4 g/mol
IUPAC Name1-[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-(furan-2-ylmethyl)imidazole-4-carboxamide

Anticancer Properties

Research has demonstrated that derivatives of oxadiazole compounds exhibit significant anticancer activity. For instance, studies have shown that compounds similar to this compound display cytotoxic effects against various cancer cell lines. In vitro studies indicated an IC50 value of approximately 92.4 µM against a panel of 11 cancer cell lines including human colon adenocarcinoma (CXF HT-29) and human ovarian adenocarcinoma (OVXF 899) .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. The oxadiazole moiety is known for its ability to inhibit bacterial growth and has shown effectiveness against various bacterial strains. The mechanism often involves the disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways .

The biological activity of this compound is attributed to its interaction with specific molecular targets within cells. These targets may include enzymes such as histone deacetylases (HDAC), which play a crucial role in regulating gene expression and are implicated in cancer progression . Additionally, the compound may act as an inhibitor of carbonic anhydrase (CA) and other enzymes involved in tumor metabolism .

Case Studies

  • Cytotoxicity Against Cancer Cell Lines : A study evaluated the cytotoxic effects of the compound against several human cancer cell lines. Results indicated that it exhibited selective toxicity with IC50 values ranging from 1.143 µM to 9.27 µM against renal cancer cells and ovarian adenocarcinoma cells respectively .
  • Antimicrobial Efficacy : Another study focused on the antimicrobial potential of oxadiazole derivatives, including this compound. It was found to be effective against both Gram-positive and Gram-negative bacteria, demonstrating its potential as a lead compound for developing new antibiotics .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other oxadiazole derivatives:

Compound NameIC50 (µM)Activity Type
1-(3-Cyclopropyl-1,2,4-Oxadiazol-5-Yl)methanamine~92.4Anticancer
Benzimidazole Derivative<0.03Antiviral
Thiazole Derivative<10Anticancer

Aplicaciones Científicas De Investigación

Molecular Formula

The molecular formula of the compound is C15H15N5O2C_{15}H_{15}N_5O_2, indicating that it contains carbon, hydrogen, nitrogen, and oxygen atoms.

Structural Features

The compound features:

  • An imidazole ring that is known for its biological activity.
  • An oxadiazole moiety that contributes to its pharmacological properties.
  • A cyclopropyl group which can influence the compound's binding affinity and selectivity.

Antimicrobial Properties

Recent studies have demonstrated that compounds containing oxadiazole and imidazole derivatives exhibit antibacterial and antifungal activities. For instance:

  • Antibacterial Activity : The compound has shown efficacy against various strains of bacteria such as Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell membranes or inhibition of critical enzymatic pathways.
  • Antifungal Activity : It has also been evaluated for antifungal properties against pathogens like Candida albicans, showcasing potential as an antifungal agent.

Anticancer Potential

Research indicates that imidazole derivatives can exhibit anticancer properties. The presence of the oxadiazole ring enhances interactions with cellular targets involved in cancer progression. Studies have indicated that such compounds can induce apoptosis in cancer cells, making them candidates for further development as anticancer therapies.

Inhibitory Effects on Enzymes

Compounds similar to 1-[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxylic acid have been studied for their ability to inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes. This suggests potential applications in treating inflammatory diseases.

Case Study 1: Antimicrobial Evaluation

A recent study evaluated a series of oxadiazole derivatives for their antimicrobial activity using disc diffusion methods. The results indicated that certain derivatives exhibited significant zones of inhibition against both gram-positive and gram-negative bacteria. The structure–activity relationship (SAR) revealed that modifications at specific positions on the oxadiazole ring enhanced antibacterial potency.

Case Study 2: Anticancer Activity

In another investigation, a derivative similar to this compound was tested against various cancer cell lines. The findings showed that the compound induced cell cycle arrest and apoptosis in a dose-dependent manner. Molecular docking studies suggested strong binding interactions with targets involved in cell proliferation.

Q & A

Q. Basic: What synthetic methodologies are commonly employed to prepare 1-[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxylic acid?

Answer:
The synthesis typically involves:

Cyclization of hydrazides : For oxadiazole ring formation, phosphorous oxychloride (POCl₃) is used under reflux (120°C) to cyclize substituted hydrazides into oxadiazoles .

Condensation reactions : The imidazole-carboxylic acid moiety can be synthesized via condensation of glyoxal derivatives with amines/ammonia under acidic conditions .

Coupling steps : Pyridine and imidazole rings are linked using cross-coupling reactions (e.g., Suzuki-Miyaura) for regioselective assembly .

Purification : Recrystallization from acetic acid or DMF/ethanol mixtures is standard .

Table 1: Key Synthetic Steps and Reagents

StepReagents/ConditionsPurposeReference
Oxadiazole formationPOCl₃, 120°CCyclization of hydrazides
Imidazole synthesisGlyoxal, NH₃, acidic mediumCore ring formation
Cross-couplingPd catalysts, boronic acidsLinking heterocycles

Q. Advanced: How can computational chemistry optimize reaction pathways for this compound?

Answer:
Advanced strategies include:

  • Quantum chemical calculations : To map energy profiles of intermediates (e.g., oxadiazole cyclization transition states) and identify low-energy pathways .
  • Reaction path search tools : Software like GRRM or AFIR predicts viable routes, reducing trial-and-error experimentation .
  • Machine learning (ML) : Training models on existing reaction data (e.g., yields, solvents) to predict optimal conditions (e.g., POCl₃ vs. TFAA for cyclization) .
  • DFT studies : Analyze electronic effects of the cyclopropyl group on oxadiazole stability under acidic/basic conditions .

Q. Basic: Which spectroscopic techniques confirm the structural integrity of this compound?

Answer:

  • ¹H/¹³C NMR : Assign peaks for pyridine (δ 8.2–8.5 ppm), imidazole (δ 7.5–7.8 ppm), and carboxylic acid (δ 12–13 ppm) .
  • IR Spectroscopy : Confirm C=O (1700–1720 cm⁻¹) and N-O (1250–1350 cm⁻¹) stretches .
  • Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and fragmentation patterns .
  • Elemental Analysis : Validate C, H, N, O percentages within ±0.4% of theoretical values .

Q. Advanced: How to resolve contradictions in spectroscopic data during characterization?

Answer:

  • Multi-technique validation : Cross-check NMR with HSQC/HMBC for ambiguous proton assignments .
  • Crystallography : Single-crystal X-ray diffraction resolves tautomeric forms (e.g., imidazole vs. oxadiazole protonation states) .
  • pH-dependent studies : Monitor spectral shifts to identify labile protons (e.g., carboxylic acid deprotonation at pH > 5) .
  • Impurity profiling : Use HPLC-MS to detect byproducts (e.g., incomplete cyclization intermediates) .

Q. Basic: What functional groups dictate the compound’s reactivity?

Answer:

  • 1,2,4-Oxadiazole : Electrophilic at C-5; prone to nucleophilic substitution or ring-opening under strong acids/bases .
  • Imidazole : Basic N-atoms participate in coordination chemistry or hydrogen bonding .
  • Carboxylic acid : Enables salt formation (e.g., sodium salts for solubility) or ester derivatization .

Q. Advanced: How to stabilize the oxadiazole ring during derivatization?

Answer:

  • Protective groups : Temporarily esterify the carboxylic acid to prevent acid-catalyzed oxadiazole degradation .
  • Low-temperature reactions : Conduct substitutions (e.g., SNAr) at 0–5°C to minimize ring-opening .
  • Computational modeling : Predict steric/electronic effects of substituents (e.g., cyclopropyl vs. methyl) on ring stability .

Q. Basic: What purification methods are effective for this compound?

Answer:

  • Recrystallization : Use acetic acid/water (1:3) for high-purity crystals .
  • Column Chromatography : Silica gel with CH₂Cl₂/MeOH (95:5) for polar byproducts .
  • pH-selective precipitation : Adjust to pH 4–5 (carboxylic acid pKa) for selective isolation .

Q. Advanced: How to design analogs for structure-activity relationship (SAR) studies?

Answer:

  • Bioisosteric replacement : Swap oxadiazole with 1,3,4-thiadiazole or triazole to assess metabolic stability .
  • Substituent variation : Introduce electron-withdrawing groups (e.g., -CF₃) at pyridine C-3 to modulate LogP .
  • Fragment-based design : Use docking simulations to prioritize analogs with improved target binding (e.g., kinase inhibition) .

Q. Basic: What are common synthetic byproducts and their mitigation strategies?

Answer:

  • Incomplete cyclization : Hydrazide intermediates detected via TLC; prolong reaction time or increase POCl₃ stoichiometry .
  • Ester hydrolysis : Use anhydrous conditions to prevent carboxylic acid formation during coupling steps .
  • Oxidation byproducts : Add antioxidants (e.g., BHT) during imidazole ring synthesis .

Q. Advanced: How to predict bioactivity using in silico models?

Answer:

  • Molecular docking : Screen against targets (e.g., COX-2) using AutoDock Vina; prioritize analogs with ΔG < -8 kcal/mol .
  • QSAR models : Train on IC₅₀ data for related imidazole-oxadiazole hybrids to forecast activity cliffs .
  • ADMET prediction : Use SwissADME to optimize solubility (<-4 LogS) and hepatotoxicity profiles .

Propiedades

IUPAC Name

1-[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]imidazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N5O3/c20-14(21)10-6-19(7-16-10)11-4-3-9(5-15-11)13-17-12(18-22-13)8-1-2-8/h3-8H,1-2H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWPGPSSIVTWOBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NOC(=N2)C3=CN=C(C=C3)N4C=C(N=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.